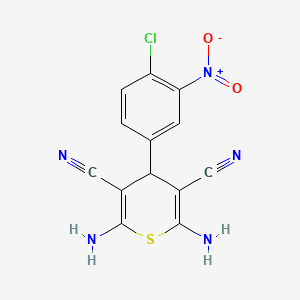![molecular formula C18H15ClN4O4 B11564315 (4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)
(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2-methoxy-4-nitroaniline to form an intermediate Schiff base. This intermediate is then cyclized with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(4E)-1-(3-CHLOROPHENYL)-4-{[(2-METHOXY-4-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolone core with substituted phenyl rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15ClN4O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(2-methoxy-4-nitrophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-15(18(24)22(21-11)13-5-3-4-12(19)8-13)10-20-16-7-6-14(23(25)26)9-17(16)27-2/h3-10,21H,1-2H3 |
InChI Key |
SNAWLMLYQAOJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate](/img/structure/B11564234.png)
![N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564238.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11564246.png)
![Ethyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11564253.png)
![4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11564258.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11564262.png)
![N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11564263.png)
![N-butyl-N-ethyl-4-nitro-2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}aniline](/img/structure/B11564264.png)

![methyl 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564267.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11564273.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11564275.png)
![4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol](/img/structure/B11564282.png)
